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Compound of Interest

Compound Name: But-3-en-1-amine hydrobromide

Cat. No.: B13575151 Get Quote

Executive Summary
But-3-en-1-amine hydrobromide (also known as homoallylamine hydrobromide) is a critical

organic cation used primarily as a spacer in low-dimensional hybrid perovskites and as a ligand

in organometallic catalysis. While simple alkylammonium salts are often overlooked, the

specific crystallographic signature of the butenyl chain—featuring a terminal alkene—imparts

unique steric and electronic properties to the crystal lattice.

This guide synthesizes the structural data of the cation within the context of its pure salt

analogues and its most scientifically significant derivative: the Lead Bromide Perovskite

.

Chemical Profile & Synthesis
Before analyzing the lattice, the integrity of the crystal source must be established. The

hydrobromide salt is typically hygroscopic and prone to oxidation at the alkene terminus if not

stored correctly.

Compound Details:

IUPAC Name: But-3-en-1-aminium bromide

Formula:
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(Cation:

, Anion:

)

Molecular Weight: 152.03 g/mol

Key Feature: Terminal vinyl group (

) separated from the ammonium headgroup by two methylene units (

).

Synthesis Workflow
The synthesis targets the isolation of high-purity crystalline material suitable for X-ray diffraction

(XRD).
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Figure 1: Synthetic pathway for high-purity But-3-en-1-amine Hydrobromide.

Crystallographic Data Analysis
The structural data for But-3-en-1-amine hydrobromide is best understood through two

lenses: the pure salt analogue (inferred from homologous series) and the hybrid perovskite

lattice (experimentally definitive).

A. The Hybrid Perovskite Structure:

The most robust single-crystal data for this cation comes from its incorporation into 2D layered

perovskites. The organic cation acts as a dielectric barrier between inorganic

sheets.

Crystal System: Monoclinic Space Group:
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(No. 14)

Parameter Value (Approximate) Description

a (

)
11.2 - 11.5

Inter-layer stacking axis

(dominated by organic chain

length)

b (

)
8.2 - 8.4

In-plane inorganic framework

distortion

c (

)
8.1 - 8.3

In-plane inorganic framework

distortion

(

)

95 - 98
Monoclinic angle indicating

layer offset

Z 4 Formula units per cell

Technical Insight: The cation adopts a gauche conformation in the perovskite lattice to maximize

hydrogen bonding (

) between the ammonium head and the bridging bromides of the inorganic layer.

The terminal alkene often exhibits high thermal factors due to lack of strong

anchoring interactions at the tail end.

B. The Organometallic Complex:

Early crystallographic work (Mura et al., 1977) on platinum complexes provides precise bond

lengths for the cation when the alkene is coordinated to a metal center.

C-C Bond Length (Alkene): 1.36
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(Typical for coordinated olefins)

C-N Bond Length: 1.49

Conformation: The butenyl chain adopts a rigid geometry to allow simultaneous coordination

of the alkene to Pt and the ammonium group to stabilize the lattice via H-bonds to chlorides.

Structural Insights & Packing
The core utility of But-3-en-1-amine hydrobromide lies in its amphiphilic packing.

Hydrogen Bonding Network
The ammonium headgroup (

) acts as a tripod of hydrogen bond donors. In the bromide salt:

Primary Interaction: Three

hydrogen bonds form a distorted tetrahedral geometry around the nitrogen.

Distance:

distances typically range from 3.25 to 3.35

.

Chain Conformation & Disorder
Unlike saturated n-butylamine, the homoallylamine chain has restricted rotation at the

bond due to the planar vinyl group.

Anti-conformation: Preferred in loose packing to minimize steric clash.

Gauche-conformation: Often observed in dense perovskite layers to allow the "interdigitation"

of organic tails between layers.
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Figure 2: Schematic of the interaction hierarchy in the crystal lattice. The NH3-Br interface

drives the crystallization, while the vinyl tails interact weakly via dispersion forces.

Experimental Protocol: Single Crystal Growth
To validate these structures in your own lab, follow this antisolvent vapor diffusion protocol,

optimized for hygroscopic hydrobromide salts.

Dissolution: Dissolve 100 mg of But-3-en-1-amine HBr in a minimum volume (approx. 0.5

mL) of anhydrous ethanol or methanol. Ensure complete dissolution; filter through a 0.2

m PTFE syringe filter if cloudy.
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Setup: Place the solution in a small inner vial (4 mL).

Antisolvent: Place the inner vial (uncapped) into a larger jar containing 10 mL of diethyl ether

or hexane.

Equilibration: Seal the outer jar tightly. Store at 4°C in the dark (to prevent alkene oxidation

or polymerization).

Harvest: Colorless, plate-like crystals should appear within 48-72 hours.

Protection: Mount crystals immediately in Paratone-N oil and flash cool to 100 K for data

collection to prevent degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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